2,6,10-Trimethylpentadecane
Overview
Description
2,6,10-Trimethylpentadecane is an organic compound with the chemical formula C18H38. It is a colorless liquid with low volatility and low solubility in water. This compound is primarily used as a surfactant component in the manufacture of detergents, lubricants, and softeners .
Preparation Methods
2,6,10-Trimethylpentadecane is typically synthesized through an alkylation reaction. In this process, pentadecane reacts with a methylating agent, such as trimethylammonium bromide, to produce the target compound . This method is relatively straightforward and can be performed under standard laboratory conditions.
Chemical Reactions Analysis
2,6,10-Trimethylpentadecane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,6,10-Trimethylpentadecane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry.
Biology: It is studied for its role in biological systems and its potential as a biomarker.
Medicine: It is investigated for its potential therapeutic properties and its role in drug delivery systems.
Mechanism of Action
The mechanism of action of 2,6,10-Trimethylpentadecane involves its interaction with molecular targets and pathways within biological systems. It is believed to exert its effects through hydrophobic interactions with cell membranes and proteins, influencing their structure and function .
Comparison with Similar Compounds
2,6,10-Trimethylpentadecane is similar to other long-chain hydrocarbons, such as:
- 2,6,10-Trimethylundecane
- 2,6,10-Trimethyldodecane
- 2,6,10-Trimethyltridecane
Compared to these compounds, this compound has a longer carbon chain, which contributes to its unique properties, such as higher boiling point and greater stability .
Properties
IUPAC Name |
2,6,10-trimethylpentadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38/c1-6-7-8-12-17(4)14-10-15-18(5)13-9-11-16(2)3/h16-18H,6-15H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWPYRZGHYVSEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)CCCC(C)CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90873301 | |
Record name | 2,6,10-Trimethylpentadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90873301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3892-00-0 | |
Record name | Norpristane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003892000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6,10-Trimethylpentadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90873301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NORPRISTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A641H3BNB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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